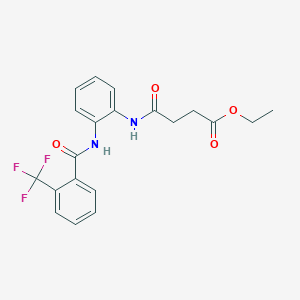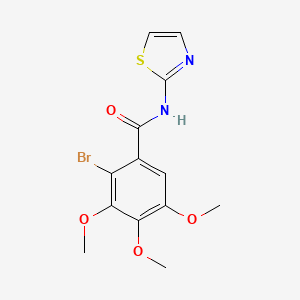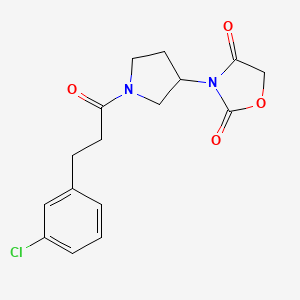![molecular formula C21H12F3NO2 B2829623 9-[3-(trifluoromethyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 84679-63-0](/img/structure/B2829623.png)
9-[3-(trifluoromethyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(Trifluoromethyl)phenyl]benzodbenzazepine-5,7-dione is a complex organic compound with the molecular formula C21H12F3NO2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzodbenzazepine core with two ketone functionalities at positions 5 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(Trifluoromethyl)phenyl]benzodbenzazepine-5,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
- Formation of the benzodbenzazepine core : This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted aniline derivative.
- Introduction of the trifluoromethyl group : This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under conditions that facilitate the substitution reaction.
- Oxidation to form the dione : The final step involves the oxidation of the intermediate compound to introduce the ketone functionalities at positions 5 and 7. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 6-[3-(Trifluoromethyl)phenyl]benzodbenzazepine-5,7-dione can undergo various types of chemical reactions, including:
- Oxidation : Further oxidation can lead to the formation of more highly oxidized derivatives.
- Reduction : Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
- Substitution : The trifluoromethyl group and other positions on the aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
- Oxidation : Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
- Reduction : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
- Substitution : Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
6-[3-(Trifluoromethyl)phenyl]benzodbenzazepine-5,7-dione has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
- Medicine : Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
- Industry : Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 6-[3-(Trifluoromethyl)phenyl]benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds:
- 6-Phenylbenzodbenzazepine-5,7-dione : Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
- 6-[3-(Methyl)phenyl]benzodbenzazepine-5,7-dione : Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.
- 6-[3-(Chloromethyl)phenyl]benzodbenzazepine-5,7-dione : Substituted with a chloromethyl group, leading to different substitution patterns and reactivity.
Uniqueness: The presence of the trifluoromethyl group in 6-[3-(Trifluoromethyl)phenyl]benzodbenzazepine-5,7-dione imparts unique properties, such as increased stability, lipophilicity, and electronic effects, which can enhance its performance in various applications compared to similar compounds without this group.
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F3NO2/c22-21(23,24)13-6-5-7-14(12-13)25-19(26)17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(25)27/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBPRCOVPAMBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
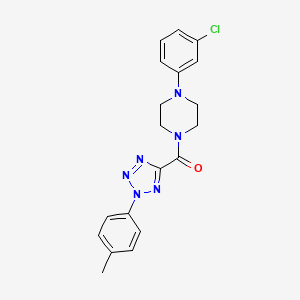
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2829543.png)
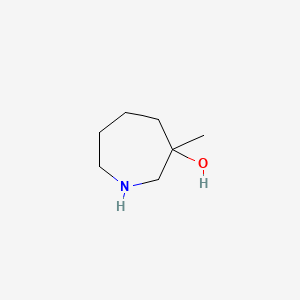
![3-Methoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2829545.png)
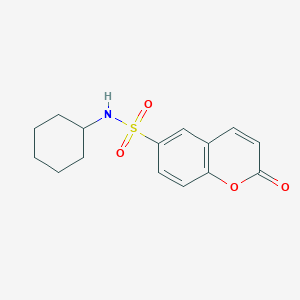
![(4Z)-4-[(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2829549.png)

![2-(4-chlorophenyl)-3-(thiophen-2-yl)-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2829553.png)
![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methylcarbonic dihydrazide](/img/structure/B2829555.png)

![N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2829557.png)
